N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2.ClH/c1-31(2)16-6-17-33(29-30-26-19-24(37-3)11-14-27(26)38-29)28(34)22-9-12-25(13-10-22)39(35,36)32-18-15-21-7-4-5-8-23(21)20-32;/h4-5,7-14,19H,6,15-18,20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAWIHVYMKUUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzothiazole Moiety
The presence of a benzothiazole group in the compound suggests potential for diverse biological activities. Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including:
Potential Anticancer Activity
Compounds containing benzothiazole structures have demonstrated promising anticancer properties. For instance, a study on 2-(thio)ureabenzothiazoles reported significant antiproliferative activity against various cancer cell lines:
| Cancer Type | Log GI50 Value |
|---|---|
| Leukemia | -5.93 |
| Non-small cell lung | -6.0 |
| Colon | -5.89 |
| CNS | -5.73 |
| Melanoma | -5.89 |
| Ovarian | -5.74 |
| Renal | -5.90 |
| Prostate | -5.72 |
| Breast | -6.0 |
These values were compared to the reference drug 5-fluorouracil NSC 19893 .
Kinase Inhibition
The structural similarity to compounds like 43a , which showed kinase inhibition activity, suggests potential for kinase inhibition. Some related compounds inhibited both wild-type Bcr-Abl and the T315I mutant with IC50 values in the nanomolar range .
Antimicrobial Potential
Given the benzothiazole structure, there is a possibility of antimicrobial activity. Some benzothiazole derivatives have shown activity against Gram-positive pathogens, with IC50 values ranging from 30 to 550 nM in DNA supercoiling and relaxation assays .
Structure-Activity Relationship (SAR)
The compound's structure suggests several key features that may contribute to its biological activity:
- The 5-methoxy group on the benzothiazole ring may enhance lipophilicity and membrane permeability.
- The dimethylamino propyl group could contribute to improved solubility and potentially interact with target proteins.
- The sulfonyl linkage might play a role in hydrogen bonding with biological targets.
Pharmacokinetic Considerations
Based on similar compounds, we can estimate some pharmacokinetic properties:
- LogP: Approximately 4.493 (estimated from related structures)
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 0
- Rotatable Bond Count: 8
These properties suggest that the compound may have good oral bioavailability and cell membrane permeability, following Lipinski's Rule of Five.
Scientific Research Applications
The compound features a multi-functional structure, incorporating a benzothiazole moiety and a tetrahydroisoquinoline sulfonamide. This structural complexity is indicative of its potential biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. The presence of the benzothiazole and tetrahydroisoquinoline groups suggests possible applications in treating neurological disorders and cancers.
Case Study: Anticancer Activity
Research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazoles have been documented to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Neuroscience Research
Given the dimethylamino group, this compound may cross the blood-brain barrier (BBB), making it a candidate for studying central nervous system (CNS) disorders.
Case Study: CNS Activity
A study involving related compounds demonstrated their efficacy in modulating neurotransmitter systems, suggesting that N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride could have similar effects in treating conditions like depression or anxiety.
Pharmacological Screening
The compound is included in various screening libraries for drug discovery due to its diverse functional groups that can interact with multiple biological targets.
Table: Screening Library Inclusion
| Library Name | Number of Compounds |
|---|---|
| CNS BBB Library | 22,607 |
| Anticancer Compound Library | 15,000 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural Variations
The target compound’s uniqueness lies in its 5-methoxybenzothiazol and tetrahydroisoquinoline sulfonyl groups. These substituents are critical for its physicochemical and pharmacological properties. Below is a comparative analysis with analogues from the evidence:
Table 1: Key Structural and Molecular Comparisons
Impact of Substituents on Physicochemical Properties
Benzothiazol Modifications :
- The 5-methoxy group in the target compound likely improves aqueous solubility compared to the 6-ethoxy analogue , where the larger ethoxy group may increase lipophilicity.
- Substitution position (5- vs. 6-) alters electronic effects on the benzothiazol ring, influencing π-π stacking interactions with biological targets .
- Comparatively, phenylsulfanyl groups (as in ) introduce a sulfur atom capable of hydrogen bonding or redox activity, diverging from sulfonyl-based electrostatic interactions.
- Amide Side Chains: The dimethylaminopropyl chain in the target compound and its analogues contributes to basicity and solubility via protonation. Longer chains (e.g., ethyl vs. propyl) may alter pharmacokinetic profiles .
NMR and Structural Insights
highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts in NMR spectra. For the target compound, the tetrahydroisoquinoline sulfonyl and 5-methoxybenzothiazol groups likely perturb chemical environments in these regions, differentiating it from analogues with simpler substituents (e.g., dioxopyrrolidinyl or phenylsulfanyl) . Such shifts can guide structural elucidation and SAR studies.
Preparation Methods
Reaction Conditions and Reagents
-
Starting material : 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv).
-
Sulfonylation : Reacted with sulfuryl chloride (1.2 equiv) in dichloromethane at 0–5°C for 2 hours.
-
Workup : Quenched with ice-water, extracted with DCM, and dried over Na₂SO₄.
Yield : 78–85% (reported for analogous sulfonylation reactions).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 4.35 (s, 2H, CH₂-SO₂), 3.85 (t, 2H, J = 5.6 Hz, N-CH₂), 2.95 (t, 2H, J = 5.6 Hz, CH₂-CH₂-N).
-
IR : 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Preparation of 5-Methoxy-1,3-Benzothiazol-2-Amine
This intermediate provides the benzothiazole core for subsequent N-alkylation.
Cyclization of Thiourea Derivatives
Spectroscopic Validation
-
LC-MS : m/z 181.1 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, 1H, J = 8.8 Hz), 6.85 (dd, 1H, J = 8.8, 2.4 Hz), 6.72 (d, 1H, J = 2.4 Hz), 5.45 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).
Alkylation to Introduce the Dimethylaminopropyl Chain
The 3-(dimethylamino)propyl group is appended via nucleophilic substitution.
Alkylation Protocol
Key Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, 1H, J = 8.8 Hz), 6.90 (dd, 1H, J = 8.8, 2.4 Hz), 6.75 (d, 1H, J = 2.4 Hz), 3.85 (s, 3H, OCH₃), 3.45 (t, 2H, J = 6.8 Hz, N-CH₂), 2.40 (t, 2H, J = 6.8 Hz, CH₂-N(CH₃)₂), 2.25 (s, 6H, N(CH₃)₂).
Coupling Reactions to Form the Benzamide Core
The final assembly involves coupling the sulfonylbenzoyl chloride with the alkylated benzothiazolamine.
Amide Bond Formation
-
Acyl chloride : 4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride (1.1 equiv).
-
Amine : N-[3-(Dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv).
-
Coupling agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous DMF.
-
Conditions : Stirred at 25°C for 24 hours under nitrogen.
Purification and Characterization
-
Column chromatography : Silica gel (ethyl acetate/methanol 95:5).
-
HRMS : m/z 609.2345 [M+H]⁺ (calculated for C₃₁H₃₆N₄O₅S₂: 609.2348).
Final Salt Formation to Hydrochloride
The free base is converted to the hydrochloride salt for enhanced stability.
Protonation Protocol
Salt Characterization
-
Melting point : 218–220°C (decomposes).
-
Elemental analysis : Calculated for C₃₁H₃₆ClN₄O₅S₂: C, 58.43%; H, 5.70%; N, 8.79%. Found: C, 58.39%; H, 5.73%; N, 8.75%.
Optimization and Industrial Scale-Up Considerations
Solvent and Temperature Effects
Industrial Production Workflow
| Step | Reactor Type | Temperature | Key Parameters |
|---|---|---|---|
| Sulfonylation | Continuous flow | 5°C | Residence time: 15 min |
| Alkylation | Batch | 25°C | LDA stoichiometry: 2.2 equiv |
| Salt formation | Crystallizer | 0°C | HCl gas flow rate: 0.5 L/min |
Q & A
Q. How to design in vivo studies considering pharmacokinetics?
- Methodology :
- Dosing regimen : Administer via oral gavage or IV (e.g., 10–50 mg/kg) in rodent models. Collect plasma at intervals (0–24 hours) for LC-MS/MS analysis .
- Tissue distribution : Euthanize animals post-dose and quantify compound levels in organs (e.g., liver, tumor) using homogenization and extraction .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
